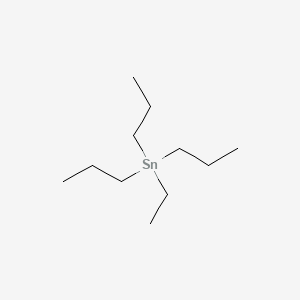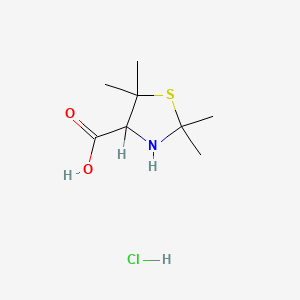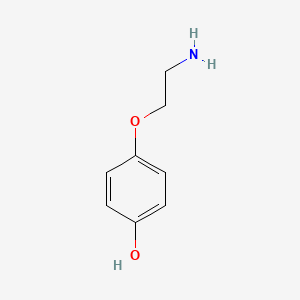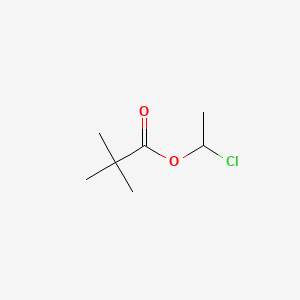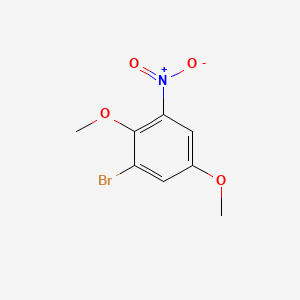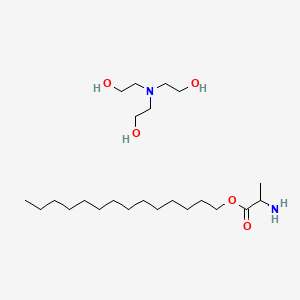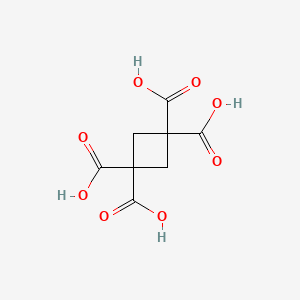
环丁烷-1,1,3,3-四羧酸
描述
Cyclobutane-1,1,3,3-tetracarboxylic Acid is a chemical compound with the linear formula C8H8O8 . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Cyclobutane-1,1,3,3-tetracarboxylic Acid is represented by the linear formula C8H8O8 . Its molecular weight is 232.148 .Physical And Chemical Properties Analysis
Cyclobutane-1,1,3,3-tetracarboxylic Acid has a melting point of 242 °C (dec.) (lit.) . It is soluble in methanol, forming a clear, colorless to light yellow solution .科学研究应用
Textile Industry: Cross-Linking Agent
Cyclobutane-1,1,3,3-tetracarboxylic Acid is utilized as a cross-linking agent in the textile industry. It is specifically used to treat cotton cellulose to enhance anti-pilling and flame retardant properties. This compound acts as a spacer in the cross-linking of titanium dioxide nanoparticles to cotton, providing a non-formaldehyde durable press finishing agent .
Pharmaceutical Synthesis: Precursor for Active Molecules
In pharmaceutical research, this compound serves as a precursor for the synthesis of biologically and pharmacologically active molecules. Its reactive carboxylic acid groups allow for the creation of complex molecules with potential therapeutic effects .
Material Science: Photosensitive Polyimide Material
Cyclobutane-1,1,3,3-tetracarboxylic Acid is also used in the preparation of photosensitive polyimide materials. These materials are significant for high-performance organic thin-film transistors, which are essential components in various electronic devices .
安全和危害
作用机制
Mode of Action
It’s known that it forms a cobalt (II) complex under hydrothermal conditions
Biochemical Pathways
It’s known that it can be used as a capping ligand in the preparation of gold colloids , which suggests it may interact with biochemical pathways related to metal ion homeostasis.
Pharmacokinetics
Its solubility in methanol is reported to be 10 mg/mL , which could potentially impact its bioavailability.
Result of Action
Given its ability to form complexes with metal ions , it may have potential effects on cellular processes that involve these ions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclobutane-1,1,3,3-tetracarboxylic Acid. Factors such as pH, temperature, and the presence of other compounds can affect its solubility and reactivity .
属性
IUPAC Name |
cyclobutane-1,1,3,3-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-3(10)7(4(11)12)1-8(2-7,5(13)14)6(15)16/h1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSPCREXLHCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393255 | |
| Record name | Cyclobutane-1,1,3,3-tetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane-1,1,3,3-tetracarboxylic Acid | |
CAS RN |
7371-69-9 | |
| Record name | Cyclobutane-1,1,3,3-tetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



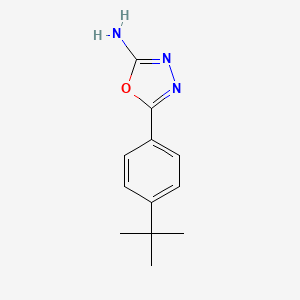
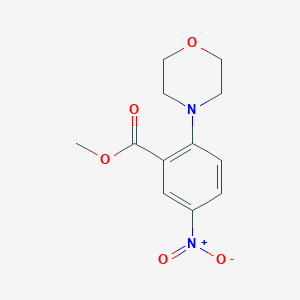
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine](/img/structure/B1622527.png)


